N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride structure and properties
N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride structure and properties
An In-Depth Technical Guide to N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a heterocyclic compound featuring a strained four-membered azetidine ring linked to a pyrimidine core. This unique structural combination has garnered interest in the field of medicinal chemistry. The azetidine motif, a bioisostere of more common saturated heterocycles, offers a distinct three-dimensional geometry and can improve physicochemical properties such as solubility and metabolic stability.[1][2] The pyrimidine ring is a well-established pharmacophore present in numerous approved drugs, known for its ability to participate in hydrogen bonding and other key interactions with biological targets. This guide provides a comprehensive overview of the structure, properties, synthesis, and potential biological activities of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, offering valuable insights for its application in research and drug development.
Molecular Structure and Physicochemical Properties
The core structure of N-(Azetidin-3-yl)pyrimidin-2-amine consists of an azetidin-3-yl group attached to the amino group at the 2-position of a pyrimidine ring. The dihydrochloride salt form enhances the compound's solubility in aqueous media, which is a desirable characteristic for biological assays and potential formulation.
Chemical Structure:
-
Azetidine Ring: A four-membered saturated heterocycle containing one nitrogen atom. Its inherent ring strain influences its reactivity and conformational rigidity.[3]
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Pyrimidine Ring: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.
-
Linkage: The two rings are connected via an amine bridge.
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Salt Form: The dihydrochloride salt indicates that two of the basic nitrogen atoms in the molecule are protonated.
Structural Identifiers and Properties
| Property | Value | Source |
| Compound Name | N-(azetidin-3-yl)pyrimidin-2-amine | [4] |
| Molecular Formula | C7H10N4 | [4] |
| Molecular Weight | 150.18 g/mol (free base) | [4] |
| Monoisotopic Mass | 150.09055 Da (free base) | [4] |
| SMILES | C1C(CN1)NC2=NC=CC=N2 | [4] |
| InChIKey | GBPZECRPLNUWDE-UHFFFAOYSA-N | [4] |
| CAS Number | 1380300-74-2 | [5] |
| Predicted XlogP | -0.1 | [4] |
Solubility and Stability
The chemical stability of N-substituted azetidines can be influenced by the nature of the substituent and the pH of the medium. For instance, some N-aryl azetidines show susceptibility to intramolecular ring-opening decomposition under acidic conditions.[6] However, the stability is enhanced when the N-substituent is a pyridine ring, particularly 2- or 4-pyridyl analogues, due to the electronic effects and the location of protonation.[6] Given the pyrimidine substituent, the stability of N-(Azetidin-3-yl)pyrimidin-2-amine should be experimentally determined, especially under conditions relevant to biological assays and storage.
Synthesis and Characterization
The synthesis of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride can be approached through several established methods for forming C-N bonds with heterocyclic rings. A common and effective strategy is the nucleophilic aromatic substitution (SNAr) reaction.
Representative Synthetic Scheme
A plausible synthetic route involves the reaction of a protected 3-aminoazetidine with a suitable 2-halopyrimidine, followed by deprotection and salt formation.
Caption: General workflow for the synthesis of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride.
Experimental Protocol: Synthesis of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride
This protocol is a representative example based on the synthesis of analogous compounds and may require optimization.[7]
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Step 1: Boc Protection of 3-Aminoazetidine (Optional but recommended)
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Dissolve 3-aminoazetidine dihydrochloride in a suitable solvent like dichloromethane (DCM).
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Add a base, such as triethylamine (Et3N), to neutralize the hydrochloride salt.
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Add di-tert-butyl dicarbonate (Boc₂O) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction and purify the product, tert-butyl 3-aminoazetidine-1-carboxylate, by column chromatography.
-
-
Step 2: Nucleophilic Aromatic Substitution
-
In a microwave vial, combine tert-butyl 3-aminoazetidine-1-carboxylate (1 equivalent), 2-chloropyrimidine (1.1 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a high-boiling solvent like n-butanol or dioxane.
-
Seal the vial and heat the mixture in a microwave reactor at a temperature between 120-150°C for a specified time (e.g., 1-2 hours).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture, remove the solvent under reduced pressure, and purify the crude product, tert-butyl 3-((pyrimidin-2-yl)amino)azetidine-1-carboxylate, using flash chromatography.
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Step 3: Deprotection and Salt Formation
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Dissolve the purified Boc-protected intermediate in a suitable solvent like dioxane or methanol.
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Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) in excess.
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Stir the reaction mixture at room temperature overnight.
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The product, N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, will typically precipitate from the solution.
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Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.
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Characterization
The structural integrity and purity of the synthesized compound should be confirmed using a combination of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, including the connectivity of the azetidine and pyrimidine rings. For related azetidine derivatives, characteristic signals for the azetidine protons can be observed.[8][9]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound by providing an accurate mass measurement.[10]
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High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound.[7]
Biological Activity and Therapeutic Potential
The pharmacological profile of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is not extensively documented in the public domain. However, based on its structural components, we can infer its potential biological activities.
Histamine H3 Receptor Agonism
Structurally similar compounds, such as 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, have been identified as potent and selective agonists of the histamine H3 receptor (H3R).[7] The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as an autoreceptor and heteroreceptor to modulate the release of various neurotransmitters, including histamine, acetylcholine, and dopamine.[7] H3R agonists are being investigated for their potential in treating neurological and psychiatric disorders. The key interactions for H3R agonism involve the basic amine of the azetidine ring interacting with a conserved aspartate residue in the receptor's binding pocket.[7]
Caption: Potential signaling pathway for H3R agonism.
Other Potential Therapeutic Applications
The azetidine and pyrimidine scaffolds are associated with a broad range of biological activities, suggesting other potential applications for this compound:
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Anticancer Activity: Many pyrimidine derivatives are used as anticancer agents. Azetidine-containing compounds have also shown antiproliferative effects.[11]
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Antimicrobial Activity: Both azetidine and pyrimidine moieties are found in compounds with antibacterial and antifungal properties.[3][12] For example, certain azetidines are effective against multidrug-resistant Mycobacterium tuberculosis.[13]
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Central Nervous System (CNS) Disorders: Beyond H3R, azetidine-containing molecules have been explored as modulators of various CNS targets.[1]
Experimental Protocols
To investigate the biological activity of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, standard in vitro assays can be employed.
Protocol: Histamine H3 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the compound for the H3 receptor.
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Preparation of Cell Membranes: Use a cell line stably expressing the human H3 receptor (e.g., HEK293 or CHO cells). Homogenize the cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane preparation in an appropriate assay buffer.
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Assay Setup: In a 96-well plate, add the cell membrane preparation, a radioligand with known affinity for the H3R (e.g., [³H]-Nα-methylhistamine), and varying concentrations of the test compound (N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride).
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Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
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Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
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Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a promising scaffold for drug discovery, combining the favorable properties of the azetidine ring with the versatile pharmacophoric features of the pyrimidine nucleus. While specific data on this compound is limited, the exploration of structurally related molecules suggests a strong potential for activity at CNS targets such as the histamine H3 receptor. The synthetic routes are accessible, and a range of standard biochemical and cellular assays can be employed to elucidate its pharmacological profile. This guide provides a solid foundation for researchers to undertake further investigation into the therapeutic potential of this intriguing molecule.
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